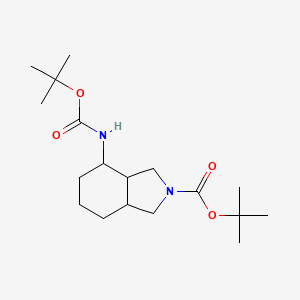![molecular formula C13H9NO2 B13658367 2-Methyl-4H-naphtho[1,2-D][1,3]oxazin-4-one CAS No. 101855-18-9](/img/structure/B13658367.png)
2-Methyl-4H-naphtho[1,2-D][1,3]oxazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4H-naphtho[1,2-D][1,3]oxazin-4-one is a heterocyclic compound that belongs to the oxazinone family This compound is characterized by its fused naphthalene and oxazinone rings, which confer unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4H-naphtho[1,2-D][1,3]oxazin-4-one typically involves the condensation of 2-methyl-1-naphthol with appropriate reagents. One common method involves the reaction of 2-methyl-1-naphthol with phosgene or triphosgene in the presence of a base such as pyridine, followed by cyclization to form the oxazinone ring . The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through recrystallization or chromatographic techniques to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-4H-naphtho[1,2-D][1,3]oxazin-4-one undergoes various chemical reactions, including:
Condensation Reactions: It reacts with Schiff bases in acetic acid to form 3-aryl-2-styrylbenzo[h]quinazolin-4(3H)-ones.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the oxazinone ring.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Condensation: Schiff bases, acetic acid.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Major Products
Aplicaciones Científicas De Investigación
2-Methyl-4H-naphtho[1,2-D][1,3]oxazin-4-one has been extensively studied for its applications in:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-Methyl-4H-naphtho[1,2-D][1,3]oxazin-4-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . The compound’s structure allows it to bind to active sites of enzymes, thereby blocking their function and leading to bacterial cell death.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-4H-3,1-benzoxazin-4-one: Another oxazinone derivative with antimicrobial properties.
2-Methyl-4H-pyrido[2,3-d][3,1]oxazin-4-one: Known for its pharmaceutical applications.
4H-Benzo[d][1,3]oxazin-4-ones: Studied for their biological activities and potential as protease inhibitors.
Uniqueness
2-Methyl-4H-naphtho[1,2-D][1,3]oxazin-4-one is unique due to its fused naphthalene ring, which imparts distinct chemical properties and enhances its stability. This structural feature differentiates it from other oxazinone derivatives and contributes to its diverse applications in research and industry.
Propiedades
Número CAS |
101855-18-9 |
|---|---|
Fórmula molecular |
C13H9NO2 |
Peso molecular |
211.22 g/mol |
Nombre IUPAC |
2-methylbenzo[h][3,1]benzoxazin-4-one |
InChI |
InChI=1S/C13H9NO2/c1-8-14-12-10-5-3-2-4-9(10)6-7-11(12)13(15)16-8/h2-7H,1H3 |
Clave InChI |
BLQMGWCQDAJNGK-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=CC3=CC=CC=C32)C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(Bromomethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B13658286.png)
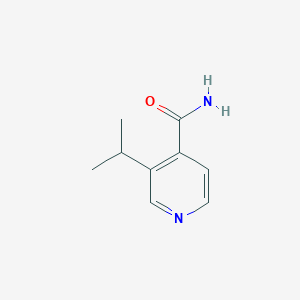


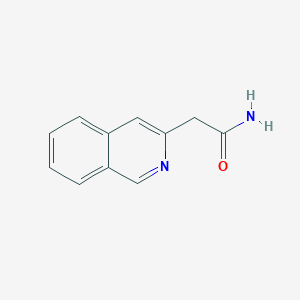
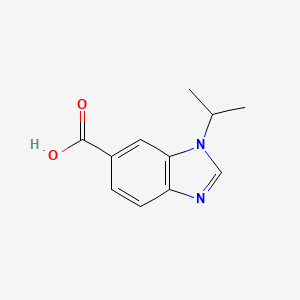

![3-Chlorofuro[3,2-c]pyridin-4-amine](/img/structure/B13658337.png)
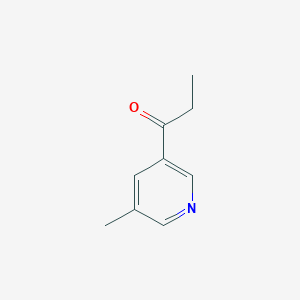


![N2,N2',N7,N7'-Tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetraamine](/img/structure/B13658356.png)
